molecular formula C5H9NOS B2619583 1-Ethoxy-2-isothiocyanatoethane CAS No. 59565-11-6

1-Ethoxy-2-isothiocyanatoethane

Cat. No. B2619583
CAS RN: 59565-11-6
M. Wt: 131.19
InChI Key: CFUAEWAXXXGVBR-UHFFFAOYSA-N
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Description

1-Ethoxy-2-isothiocyanatoethane is a chemical compound with the CAS Number: 59565-11-6 .

Scientific Research Applications

Reactions and Chemical Behavior

1-Ethoxy-2-isothiocyanatoethane's chemical behavior is influenced by its ethoxy group, as observed in various compounds. For example, the ethoxy group migration in 1-(methylethoxysulfonio)-9-(methylthio)dibenzothiophene, as identified by NMR, showcases the reactivity of ethoxy groups under specific conditions (Kimura, Nakayama, Obinata, & Furukawa, 1997). Additionally, the ethoxylation of 1-alkenes with bioethanol over zeolite beta catalyst in a liquid phase continuous process demonstrates a practical application of ethoxy groups in synthesizing various chemical products (Radhakrishnan, Franken, & Martens, 2012).

Applications in Organic Synthesis

The compound has been utilized in the synthesis of various organic compounds. For instance, its use in the Lewis acid-mediated reaction of trimethylstyrylsilanes with thioacetal derivatives highlights its role in facilitating specific chemical transformations (Hirao, Kohno, Ohshiro, & Agawa, 1983). Additionally, its reaction with carbonyl compounds, such as aldehydes and ketones, to afford 1,3-dithiolanes, provides an alternative method for synthesizing these compounds (Jo, Tanimoto, Oida, & Okano, 1981).

Contribution to Novel Compound Synthesis

1-Ethoxy-2-isothiocyanatoethane has been instrumental in synthesizing novel compounds. For instance, the reaction of ethoxyxcarbonyl isothiocyanate with water resulted in the formation of a new compound, showcasing the compound's ability to participate in novel chemical reactions (Adams & Huang, 1998). The synthesis of novel silane compounds for use as non-aqueous electrolyte solvents in lithium-ion batteries also demonstrates its versatility in contributing to advanced material science (Amine et al., 2006).

properties

IUPAC Name

1-ethoxy-2-isothiocyanatoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-2-7-4-3-6-5-8/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUAEWAXXXGVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2-isothiocyanatoethane

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